molecular formula C25H23N5O2 B2750363 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1797172-92-9

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2750363
CAS No.: 1797172-92-9
M. Wt: 425.492
InChI Key: YWZLMCNBJFTYEW-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is a complex synthetic molecule of significant interest in medicinal chemistry and chemical biology research. Its molecular architecture strategically incorporates a piperidine scaffold, a privileged structure in drug discovery known to enhance metabolic stability, improve pharmacokinetic (ADME) properties, and facilitate transport across biological membranes . The 3-cyanopyrazine moiety is a key functional group that promotes specific interactions with enzymatic targets, potentially serving as a hinge-binding motif in active sites. This makes the compound a valuable scaffold for investigating targets such as kinases and other ATP-binding proteins . The xanthene component contributes to the molecule's structural rigidity and may impart fluorescent properties, offering potential utility in cellular imaging studies and biophysical assays to visualize compound localization and target engagement . Researchers are exploring this compound primarily in the context of developing selective ligands and inhibitors for various disease targets. The molecule's design allows it to adapt its conformation to fit the steric demands of protein binding pockets, a critical feature for high-affinity interactions . Its primary research value lies in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a chemical probe for interrogating biological pathways. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2/c26-15-20-24(28-12-11-27-20)30-13-9-17(10-14-30)16-29-25(31)23-18-5-1-3-7-21(18)32-22-8-4-2-6-19(22)23/h1-8,11-12,17,23H,9-10,13-14,16H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZLMCNBJFTYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=NC=CN=C5C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of the piperidine ring and the pyrazine moiety. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted xanthene derivatives.

Scientific Research Applications

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(1-Ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide

Key Attributes

  • Molecular Formula : C₂₁H₂₄N₂O₂ .
  • Molecular Weight : 336.43 g/mol .
  • Substituent: 1-Ethylpiperidine (vs. cyanopyrazine-substituted piperidine in the target compound).
  • Physicochemical Properties :
    • logP: 3.0195 (indicative of moderate lipophilicity) .
    • Polar Surface Area (PSA): 34.727 Ų .

N-[4-(1-Pyrrolidinylsulfonyl)phenyl]-9H-xanthene-9-carboxamide

Key Attributes

  • Molecular Formula : C₂₄H₂₂N₂O₄S .
  • Molecular Weight : 434.507 g/mol .
  • Substituent: Pyrrolidinylsulfonylphenyl group (vs. cyanopyrazine-piperidine in the target compound).
  • Physicochemical Properties :
    • The sulfonyl group enhances solubility but may reduce blood-brain barrier penetration due to increased PSA.
  • Functional Impact : The sulfonyl moiety introduces hydrogen-bonding capacity, which could improve interactions with polar binding pockets in enzymes .

Goxalapladib (CAS 412950-27-7)

Key Attributes

  • Molecular Formula : C₄₀H₃₉F₅N₄O₃ .
  • Molecular Weight : 718.80 g/mol .
  • Substituent : Trifluoromethyl-biphenyl and methoxyethyl-piperidine groups.
  • Therapeutic Relevance : Used in atherosclerosis treatment, highlighting the role of piperidine derivatives in modulating inflammatory pathways .
  • Contrast : While structurally distinct, the piperidine linkage in Goxalapladib underscores the versatility of this scaffold in drug design.

Critical Analysis of Structural and Functional Differences

  • Cyanopyrazine vs. Ethyl Groups: The cyanopyrazine group in the target compound likely enhances π-π stacking and hydrogen-bonding interactions compared to the ethyl group in N-(1-ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide, which may prioritize passive diffusion .
  • Sulfonyl vs.

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is a synthetic compound with potential therapeutic applications. Its unique structural features suggest various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular Formula C26H24N4O2
Molecular Weight 424.504 g/mol
CAS Number 1796969-83-9
Purity Typically >95%

The structure includes a xanthene core, which is known for its photophysical properties, and a piperidine moiety that may enhance its biological activity through interaction with various biological targets.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that xanthene derivatives can inhibit tumor cell proliferation by inducing apoptosis through various pathways, including the modulation of signaling pathways like PI3K/Akt and MAPK .

Antibacterial and Antifungal Properties

The compound has been evaluated for antibacterial and antifungal activities. Preliminary assays suggest that it may inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans. The mechanism may involve disruption of bacterial cell wall synthesis or interference with fungal ergosterol biosynthesis.

The proposed mechanism of action involves binding to specific enzymes or receptors within target cells. This binding can modulate enzymatic activity, leading to altered cellular processes such as apoptosis, cell cycle arrest, or inhibition of cell migration. For example, the interaction with protein kinases could lead to the inhibition of pathways critical for cancer cell survival.

Case Studies

  • Antitumor Efficacy : In a study published in PubMed, a series of xanthene derivatives were tested against various cancer cell lines. The results showed that modifications on the xanthene core significantly affected cytotoxicity, indicating that this compound could be optimized for enhanced antitumor activity .
  • Antimicrobial Testing : Another research effort involved testing the compound against clinical isolates of bacteria and fungi. The compound demonstrated a minimum inhibitory concentration (MIC) effective against resistant strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What evidence supports the hypothesis that this compound targets DNA damage response pathways?

  • Methodological Answer :
  • Biomarker Analysis : Monitor γH2AX levels (a DNA damage marker) via Western blot after treatment .
  • Synergy Studies : Combine with PARP inhibitors; enhanced cytotoxicity suggests complementary mechanisms in DNA repair .
  • Transcriptomics : RNA-seq reveals upregulation of p53-related genes, consistent with CHK1 inhibition .

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